molecular formula C22H18N4O2 B12447530 N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide

N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B12447530
M. Wt: 370.4 g/mol
InChI Key: JTHDEHUXOQVSMI-UHFFFAOYSA-N
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Description

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C22H18N4O2/c1-15-11-12-17(13-23-15)21(27)25-24-20-18-9-5-6-10-19(18)26(22(20)28)14-16-7-3-2-4-8-16/h2-13,28H,14H2,1H3

InChI Key

JTHDEHUXOQVSMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method. This involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.

    Formation of the Pyridine Carbohydrazide: The pyridine carbohydrazide moiety can be synthesized by reacting 6-methylpyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyridine carbohydrazide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interaction with DNA: It may intercalate into DNA, causing disruption of DNA replication and transcription.

    Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells through activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific combination of an indole core, benzyl group, and pyridine carbohydrazide moiety

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